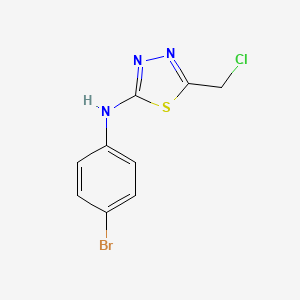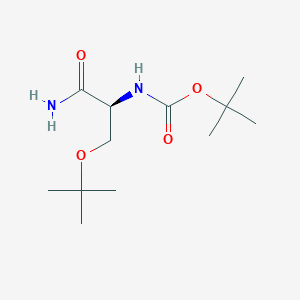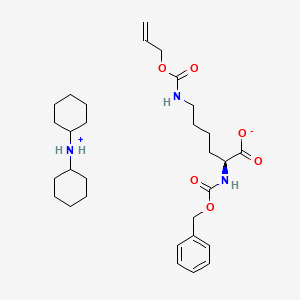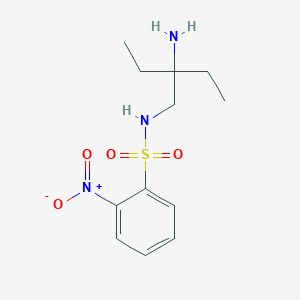
4-Fluoro-2,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom at the 4-position of the naphthyridine ring enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,6-naphthyridine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyridine with potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. This reaction leads to the substitution of chlorine atoms with fluorine, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium fluoride in DMSO.
Major Products Formed
Oxidation: Formation of naphthyridine-2,6-dione.
Reduction: Formation of 2,6-dihydro-4-fluoronaphthyridine.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,6-naphthyridine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the activity of bacterial enzymes or interfere with DNA replication. The fluorine atom enhances the compound’s ability to form strong interactions with its targets, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methyl-1,8-naphthyridine
- 2-Phenyl-7-methyl-1,8-naphthyridine
- 1,5-Naphthyridine derivatives
Uniqueness
4-Fluoro-2,6-naphthyridine is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties. Compared to other naphthyridine derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5FN2 |
|---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
4-fluoro-2,6-naphthyridine |
InChI |
InChI=1S/C8H5FN2/c9-8-5-11-3-6-1-2-10-4-7(6)8/h1-5H |
InChI Key |
NOZCSJKGTJBDEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C=NC=C21)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13078418.png)
![1-[(5-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078427.png)








![2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13078475.png)
![2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13078478.png)
![4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B13078481.png)
